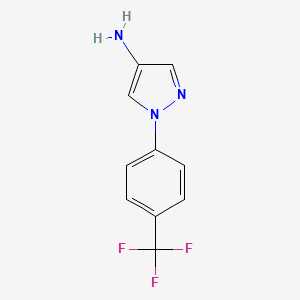

1-(4-(trifluorométhyl)phényl)-1H-pyrazol-4-amine

Vue d'ensemble

Description

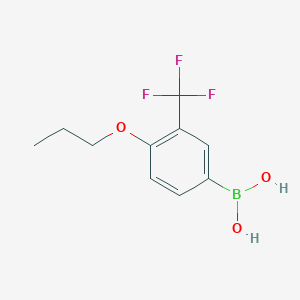

Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with a trifluoromethyl group . They are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves various methods, including reduction, amination, and other chemical reactions . For example, a ω-transaminase derived from Vitreoscilla stercoraria DSM 513 was used to reduce 4′-(trifluoromethyl)acetophenone to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For instance, kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers was achieved through lipase-catalyzed transesterification in organic solvents .Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds can vary widely. They are often influenced by the unique physicochemical properties of the fluorine atom .Applications De Recherche Scientifique

Biocatalyse

Les composés avec le groupe trifluorométhyle ont été utilisés dans des processus biocatalytiques. Par exemple, la transestérification catalysée par la lipase a été utilisée pour la résolution cinétique des énantiomères dans des solvants organiques .

Photocatalyse redox

Le groupe trifluorométhyle joue un rôle clé dans la difunctionalisation photo-catalytique redox des alcènes, un processus utilisé en chimie synthétique pour créer des molécules complexes .

Chimie des pesticides

Les composés trifluorométhylés sont importants dans la synthèse de pesticides comme le fipronil, connu pour son efficacité comme insecticide .

Science des matériaux

Les propriétés physiques et chimiques uniques conférées par l'atome de fluor et les groupes contenant du carbone rendent ces composés intéressants pour les applications en science des matériaux .

Synthèse organique

Les groupes phényles trifluorométhylés sont utilisés dans la synthèse de molécules organiques complexes, telles que les indénopyrazoles, qui ont des applications potentielles dans les produits pharmaceutiques et les produits agrochimiques .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine are currently unknown. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Mode of Action

It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s known that trifluoromethyl-substituted aromatic compounds can be involved in various biochemical pathways .

Pharmacokinetics

It’s known that molecules with a -cf3 group can exhibit high gi absorption , which can impact the bioavailability of the compound.

Result of Action

It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Analyse Biochimique

Biochemical Properties

The compound could potentially interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

It’s suggested that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s hypothesized that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The compound could potentially interact with various enzymes or cofactors, and could also influence metabolic flux or metabolite levels .

Propriétés

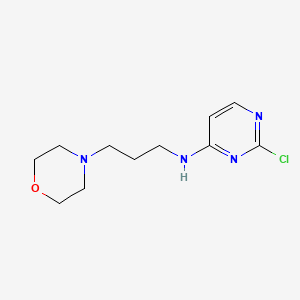

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-1-3-9(4-2-7)16-6-8(14)5-15-16/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYELEHQSBJRAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

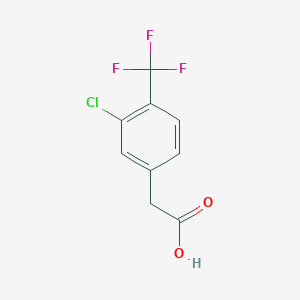

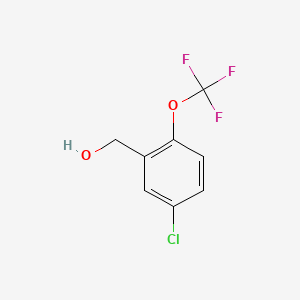

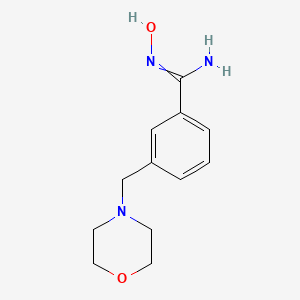

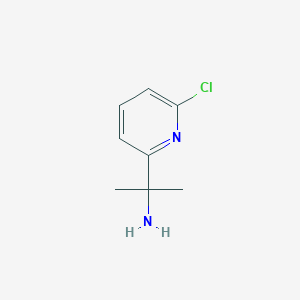

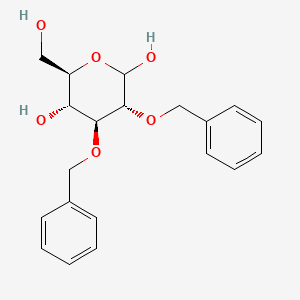

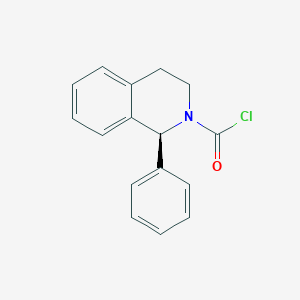

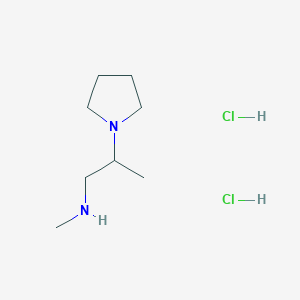

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide](/img/structure/B1425554.png)

![4-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1425559.png)

![ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B1425574.png)